4-[4-(Cyanomethyl)phenoxy]benzoic acid
Overview
Description
“4-[4-(Cyanomethyl)phenoxy]benzoic acid” is a chemical compound with the empirical formula C15H11NO3 and a molecular weight of 253.25 . It is commonly used in scientific research and has a wide range of applications, from drug discovery to materials science.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N)=O
. This indicates the presence of a carboxylic acid group (COOH), a cyanomethyl group (CC#N), and two phenyl rings connected by an ether linkage (OC).
Scientific Research Applications
Enzymatic Polymerization
Research conducted by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative using horseradish peroxidase enzyme. The study found that the polymerization process involves the elimination of carbon dioxide and hydrogen from the monomer, resulting in oligomers with phenolic hydroxyl groups at the terminal units. This suggests potential applications in creating polymers with specific structural features for various uses in materials science (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Renewable Building Blocks for Polymer Synthesis
Trejo-Machin et al. (2017) investigated the use of phloretic acid, a phenolic compound, as a renewable building block for the synthesis of benzoxazine ring-containing molecules. This approach aims at providing benzoxazine properties to aliphatic hydroxyl-bearing molecules or macromolecules, indicating the potential of benzoic acid derivatives in developing sustainable materials with desired thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antioxidant Activity
Nonaka et al. (2005) synthesized resins with phenolic derivatives by reacting a resin with benzoic acids containing phenolic hydroxyl groups. The study highlighted the antioxidation ability of these resins against the generation of hydroperoxide, showcasing the potential of phenolic and benzoic acid derivatives in creating materials with high antioxidation properties (Nonaka, Maeda, Ogata, Nakashima, Kawasaki, & Kurihara, 2005).
Liquid Crystalline Complexes
Alaasar and Tschierske (2019) designed and prepared supramolecular liquid crystalline complexes by forming intermolecular hydrogen bonds between rod-like benzoates and benzoic acids. The study found that these complexes exhibit enantiotropic nematic phases over a broad temperature range, suggesting applications in the development of new materials for display technologies (Alaasar & Tschierske, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(cyanomethyl)phenoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)15(17)18/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZPZNMAQLSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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